![molecular formula C11H11N3O3S B2698926 N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide CAS No. 1021256-54-1](/img/structure/B2698926.png)
N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide
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Overview
Description
Synthesis Analysis
Thiazoles are important heterocyclics exhibiting boundaryless biological activities . Researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities . The synthesis methods of this compound are still under research.Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . The Huckel charge distribution on thiazole ring atoms, as well as substituents on different positions, may affect the therapeutic outcome of substituted thiazole derivatives .Chemical Reactions Analysis
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . It resembles pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Synthesis and Characterization
A study by Aleksandrov and El’chaninov (2017) described the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its subsequent transformation into 2-(furan-2-yl)benzo[e][1,3]benzothiazole through reactions involving coupling and oxidation processes. This research demonstrates the chemical reactivity and potential for creating diverse heterocyclic compounds from furan-2-carboxamide derivatives (Aleksandrov & El’chaninov, 2017).
Cakmak et al. (2022) synthesized and characterized a thiazole-based heterocyclic amide (similar to the queried compound) through various analytical techniques, including IR, NMR, and XRD. They also explored its electronic structure using DFT modeling, indicating the compound's potential for further pharmacological application based on its antimicrobial properties against a range of microorganisms (Cakmak et al., 2022).
Biological Activity
- The antimicrobial activity of a furan-2-carboxamide-bearing thiazole compound was evaluated by Cakmak et al. (2022), who reported good activity against both Gram-negative and Gram-positive bacteria, as well as fungi. This suggests the compound's potential utility in pharmacological and medical applications, highlighting the relevance of such compounds in developing new antimicrobial agents (Cakmak et al., 2022).
Molecular and Electronic Characterization
- The study by Cakmak et al. (2022) not only focused on the synthesis and structural characterization of the compound but also provided insights into its molecular and electronic structures through XRD and DFT studies. This comprehensive characterization forms the basis for understanding the compound's interactions at the molecular level and its potential biological activities (Cakmak et al., 2022).
Mechanism of Action
Mode of action
Thiazole derivatives generally interact with their targets through various mechanisms depending on their chemical structure and the specific target .
Biochemical pathways
Thiazole derivatives are known to affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound depend on its chemical structure and can be influenced by various factors such as its solubility, stability, and the presence of functional groups that can undergo metabolic transformations .
Result of action
Thiazole derivatives are known to have various effects at the molecular and cellular level depending on their specific targets and mode of action .
Action environment
The action, efficacy, and stability of “N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide” can be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. These factors can affect the compound’s solubility, stability, and its interaction with its targets .
properties
IUPAC Name |
N-[4-(3-amino-3-oxopropyl)-1,3-thiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c12-9(15)4-3-7-6-18-11(13-7)14-10(16)8-2-1-5-17-8/h1-2,5-6H,3-4H2,(H2,12,15)(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVWABJXAROTDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NC(=CS2)CCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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